REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[C:10]1([CH3:20])C=CC(S(O)(=O)=O)=CC=1.C(Cl)(Cl)[Cl:22]>COCCOCCOC.C(O)C>[Cl:22][CH2:10][C:20]1[O:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2 |f:1.2|
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
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Name
|
chloromethyltrimethylorthoformate
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated at 80° C. for an additional 48 hours
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC=2C(=NC=CC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |